Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride
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Overview
Description
Dimethyl 3-methyl-9-oxo-3-azabicyclo[331]nonane-1,5-dicarboxylate hydrochloride is a complex organic compound featuring a bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride typically involves a multi-step process. One common method includes the condensation reaction between an aliphatic or aromatic aldehyde and acetylacetone to form the bicyclo[3.3.1]nonane moiety . The reaction conditions often require the presence of a base such as triethylamine or potassium carbonate to facilitate the formation of the desired stereoisomers .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions: Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride can undergo various chemical reactions, including:
Reduction: Involving the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the bicyclic ring.
Common Reagents and Conditions:
Oxidation: Nitroxyl radicals and copper catalysts under aerobic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a suitable base.
Major Products: The major products formed from these reactions include various substituted bicyclo[3.3.1]nonane derivatives, which can be further functionalized for specific applications .
Scientific Research Applications
Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride has several scientific research applications:
Mechanism of Action
The mechanism of action of dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects . The exact molecular targets and pathways can vary depending on the specific application and the functional groups present on the compound.
Comparison with Similar Compounds
- 9-oxa-3,7-dithiabicyclo[3.3.1]nonane
- 9-oxa-3-selena-7-thiabicyclo[3.3.1]nonane
- 9-azabicyclo[3.3.1]nonane N-oxyl
Comparison: Dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate hydrochloride is unique due to its specific functional groups and the presence of a hydrochloride salt, which can influence its solubility and reactivity. Compared to other similar compounds, it may exhibit different chemical and biological properties, making it suitable for specific applications .
Properties
Molecular Formula |
C13H20ClNO5 |
---|---|
Molecular Weight |
305.75 g/mol |
IUPAC Name |
dimethyl 3-methyl-9-oxo-3-azabicyclo[3.3.1]nonane-1,5-dicarboxylate;hydrochloride |
InChI |
InChI=1S/C13H19NO5.ClH/c1-14-7-12(10(16)18-2)5-4-6-13(8-14,9(12)15)11(17)19-3;/h4-8H2,1-3H3;1H |
InChI Key |
XSQHDTPNZRQFPJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2(CCCC(C1)(C2=O)C(=O)OC)C(=O)OC.Cl |
Origin of Product |
United States |
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